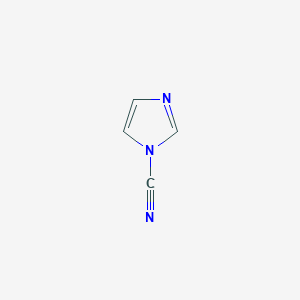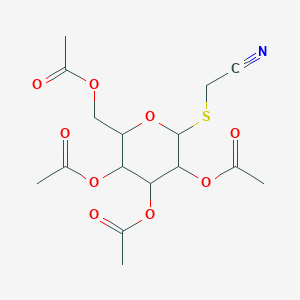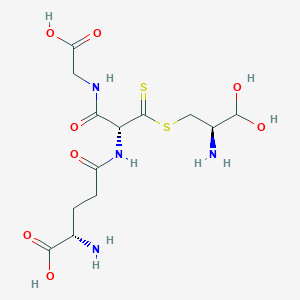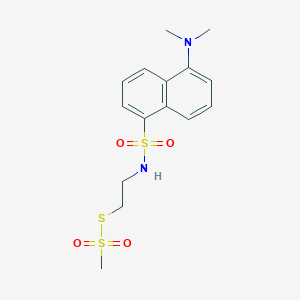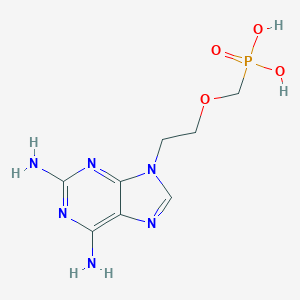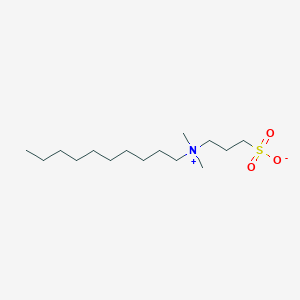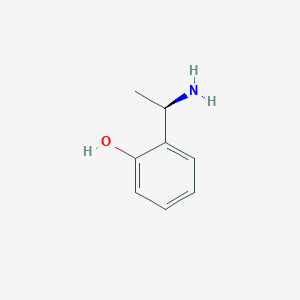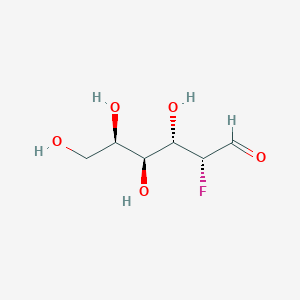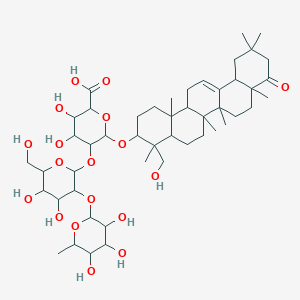
Dehydrosoyasaponin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrosoyasaponin I is a natural compound that is found in soybeans. It is a triterpenoid saponin that has been shown to have a variety of biological activities. In recent years, there has been an increasing interest in this compound due to its potential use in the treatment of various diseases.
科学的研究の応用
Pest Control and Food Preservation : It's been found as a minor component in yellow field peas with antifeedant and insecticidal properties, indicating potential applications in pest control and food preservation (Taylor et al., 2006).
Potassium Channel Opener : Dehydrosoyasaponin I, as a component of Desmodium adscendens, is recognized as a high-affinity activator of calcium-dependent potassium channels. This makes it the most potent known potassium channel opener, which may have implications in medical treatments (McManus et al., 1993).
Bioinsecticide Against Rice Weevils : It, along with lysolecithins from field pea extracts, shows potential as bioinsecticides against rice weevils, which could be beneficial in field crops and livestock feeds (Taylor et al., 2004).
Biotechnological Production of Therapeutic Peptides : NisB, the dehydrase of lantibiotic nisin, can effectively modify non-lantibiotic peptides. This enables the biotechnological production of dehydroresidue-containing and/or thioether-bridged therapeutic peptides with enhanced stability and/or activity, which can have broad applications in medicine (Kluskens et al., 2005).
Maxi-K Channel Activation : Maxi-K channel activation by DHS-I involves a high-order reaction, with at least three to four molecules binding to maximally activate the channel. This activation may differentiate between calcium- and voltage-dependent gating mechanisms and thus could have significant implications in understanding cellular mechanisms (Giangiacomo et al., 1998).
Formation of Dehydroalanine from Phosphoserine : DNA can catalyze the formation of dehydroalanine from phosphoserine, offering a new method for site-specific enzymatic synthesis of Dha in peptide substrates. This finding opens up new avenues for peptide-based drug development (Chandrasekar et al., 2015).
作用機序
- Incorporating single channels into planar lipid bilayers allows the study of DHS-I’s effects on channel activity .
- DHS-I activates maxi-K channels through a high-order reaction, with at least three to four DHS-I molecules binding to maximally activate the channel .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
生化学分析
Biochemical Properties
Dehydrosoyasaponin I plays a significant role in biochemical reactions. It is a potent activator of high-conductance, calcium-activated potassium (maxi-K) channels . The interaction of this compound with these channels has been studied extensively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of maxi-K channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a high-order reaction . It binds to the open conformations of maxi-K channels with 10–20-fold higher affinity than to closed conformations . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dehydrosoyasaponin I involves the conversion of Soyasaponin I into Dehydrosoyasaponin I through a series of chemical reactions.", "Starting Materials": [ "Soyasaponin I", "Methanol", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Ethanol", "Chloroform", "Water" ], "Reaction": [ "Soyasaponin I is dissolved in methanol.", "Hydrogen peroxide and sodium hydroxide are added to the solution.", "The mixture is stirred and heated at a temperature of 60-70°C for 6-7 hours.", "The reaction mixture is cooled and filtered.", "Acetic acid is added to the filtrate to adjust the pH.", "The solution is extracted with chloroform.", "The chloroform layer is separated and evaporated to dryness.", "The residue is dissolved in ethanol and filtered.", "The filtrate is evaporated to dryness.", "The resulting product is Dehydrosoyasaponin I." ] } | |
CAS番号 |
117210-14-7 |
分子式 |
C48H76O18 |
分子量 |
941.1 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42?,44+,45-,46+,47+,48+/m0/s1 |
InChIキー |
CROUPKILZUPLQA-MVVLPMKLSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](OC3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
melting_point |
272-280°C |
物理的記述 |
Solid |
同義語 |
dehydrosoyasaponin I DHS-I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



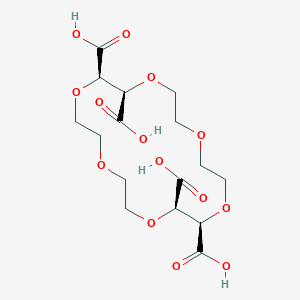
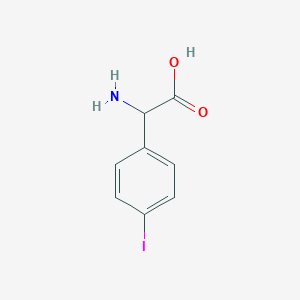

![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
